6-Methyl-1,4-oxazepane
Overview
Description
6-Methyl-1,4-oxazepane, also known as 6MOX, is a heterocyclic organic compound that belongs to the oxazepane family. It is a cyclic amine containing a seven-membered ring made up of one oxygen and one nitrogen. The molecular formula is C6H13NO and the molecular weight is 115.17 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has been a subject of interest in recent years . A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring has been developed for the synthesis of a bicyclic scaffold of 1,4-oxazepane . Another method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,4-oxazepane consists of a seven-membered ring with one oxygen and one nitrogen atom. The presence of the methyl group at the 6th position differentiates it from other oxazepanes .Physical And Chemical Properties Analysis
6-Methyl-1,4-oxazepane has a predicted boiling point of 163.5±23.0 °C and a predicted density of 0.877±0.06 g/cm3 . Its pKa is predicted to be 10.04±0.40 .Scientific Research Applications
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Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane
- Application : This research presents a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring. This structure is developed via a versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring .
- Method : The tandem process involves a successive deprotection of the O-isopropylidene group, followed by the chemoselective nucleophilic conjugate addition of 2° hydroxy functionalities of vic diol to the unsaturated esters preferentially 7-exo-trig mode of ring closure .
- Results : The developed protocol proceeded well under mild alkaline conditions and furnished a novel scaffold of bicyclic β-lactam featuring 1,4-oxazepane rings in a high chemoselective fashion .
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Synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines
- Application : N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .
- Method : The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .
- Results : This review gives an overview of new developments in the synthesis of the title compounds from N-propargylamines in recent years .
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Hetero-Michael’s Addition Reaction
- Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .
- Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .
- Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .
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Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus
- Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .
- Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .
- Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .
-
Hetero-Michael’s Addition Reaction
- Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .
- Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .
- Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .
-
Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus
- Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .
- Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .
- Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .
properties
IUPAC Name |
6-methyl-1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHXKPISQYRSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-oxazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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